molecular formula C12H14N6O5 B14178576 Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- CAS No. 918334-51-7

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-

Cat. No.: B14178576
CAS No.: 918334-51-7
M. Wt: 322.28 g/mol
InChI Key: QWMSDMXJTBOCBN-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a glycine backbone, a carboxymethyl group, and a purine derivative. Its multifaceted nature makes it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- typically involves multiple steps. The process begins with the preparation of the glycine derivative, followed by the introduction of the carboxymethyl group. The final step involves the acetylation of the purine derivative. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **Glycine, N-(carboxymethyl)-N-[2-[6-(amino)-9H-purin-9-yl]acetyl]-
  • **Glycine, N-(carboxymethyl)-N-[2-[6-(ethylamino)-9H-purin-9-yl]acetyl]-

Uniqueness

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamino group, for instance, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Biological Activity

Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is a synthetic compound that exhibits various biological activities, particularly in the context of adenosine receptor interactions and potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources including case studies, experimental findings, and relevant literature.

Chemical Structure and Properties

The molecular formula of Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is C12H14N6O5. It features a purine base structure with carboxymethyl and acetyl functional groups that enhance its biological interactions.

PropertyValue
Molecular Weight286.28 g/mol
SolubilitySoluble in water
Melting PointNot available

Adenosine Receptor Modulation

Glycine derivatives have been shown to act as agonists or antagonists at various adenosine receptors (A1, A2A, A3). The compound's structural modifications influence its binding affinity and selectivity towards these receptors.

  • A1 Receptor : Studies indicate that certain derivatives exhibit potent agonistic activity at the A1 receptor, which is implicated in cardioprotective effects and neuroprotection .
  • A2A Receptor : Compounds similar to Glycine have been noted for their role in modulating dopamine signaling through A2A receptors, relevant in Parkinson's disease therapy .

Neuroprotective Effects

Research has demonstrated that Glycine derivatives can provide neuroprotective benefits. In animal models of ischemia, these compounds have been shown to reduce neuronal death and improve functional recovery post-injury .

Antioxidant Activity

Glycine has inherent antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various cellular models. This activity contributes to its protective effects against neurodegenerative diseases .

Study 1: Neuroprotection in Ischemic Models

In a study published by the Journal of Neurochemistry, researchers examined the effects of Glycine derivatives on neuronal survival following ischemic injury. The results showed:

  • Reduction in Neuronal Death : There was a significant decrease in apoptosis markers.
  • Improvement in Behavioral Outcomes : Animals treated with Glycine derivatives exhibited better recovery on motor function tests.

Study 2: Modulation of Dopaminergic Activity

Another investigation focused on the interaction between Glycine derivatives and dopaminergic systems. The findings revealed:

  • Enhanced Dopamine Release : Glycine enhanced dopamine levels in the striatum when administered to models mimicking Parkinson's disease.
  • Behavioral Improvements : Treated animals showed reduced motor deficits compared to control groups.

The biological activity of Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is primarily mediated through its interaction with adenosine receptors. Upon binding:

  • Activation of A1 Receptors : Leads to decreased neuronal excitability and reduced neurotransmitter release.
  • Activation of A2A Receptors : Modulates cAMP levels, influencing downstream signaling pathways related to neuroprotection and inflammation.

Properties

CAS No.

918334-51-7

Molecular Formula

C12H14N6O5

Molecular Weight

322.28 g/mol

IUPAC Name

2-[carboxymethyl-[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N6O5/c1-13-11-10-12(15-5-14-11)18(6-16-10)2-7(19)17(3-8(20)21)4-9(22)23/h5-6H,2-4H2,1H3,(H,20,21)(H,22,23)(H,13,14,15)

InChI Key

QWMSDMXJTBOCBN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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